molecular formula C14H24O B1231054 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan CAS No. 40785-62-4

1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan

Cat. No. B1231054
CAS RN: 40785-62-4
M. Wt: 208.34 g/mol
InChI Key: QQPBNXSJUXIDLT-CLFYSBASSA-N
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Description

1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan, also known as Dodecahydro-3a,6,6,9a-tetramethyl-naphtho[2,1-b]furan or Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan, is a cyclic ether compound with the molecular formula C14H24O. It is a colorless liquid that is soluble in organic solvents and has a unique structure that makes it an interesting compound for scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan involves the cyclization of a precursor compound with a suitable ring size and functional groups. The precursor compound can be synthesized from commercially available starting materials through a series of reactions.

Starting Materials
Cyclopentadiene, Maleic anhydride, Sodium hydroxide, Hydrochloric acid, Sodium chloride, Ethanol, Diethyl ether, Sodium borohydride, Acetic acid, Sodium acetate, Methanol, Hydrogen gas, Palladium on carbon

Reaction
Step 1: Synthesis of 5-(2-carboxyethyl)-2-cyclopentenone from cyclopentadiene and maleic anhydride using sodium hydroxide as a catalyst, Step 2: Reduction of 5-(2-carboxyethyl)-2-cyclopentenone to 5-(2-hydroxyethyl)-2-cyclopentenone using sodium borohydride as a reducing agent, Step 3: Cyclization of 5-(2-hydroxyethyl)-2-cyclopentenone to 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan using acetic acid as a catalyst, Step 4: Hydrogenation of 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan using hydrogen gas and palladium on carbon as a catalyst to obtain the final product

Mechanism Of Action

The mechanism of action of 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan is not well understood. However, it is believed that its biological activity is due to its ability to interact with cell membranes and proteins, leading to changes in cellular signaling and gene expression.

Biochemical And Physiological Effects

Studies have shown that 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan has a range of biochemical and physiological effects. It has been found to have antioxidant activity, which may be responsible for its anti-inflammatory and anticancer properties. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan in lab experiments is its ability to encapsulate hydrophobic drugs, which can improve their solubility and bioavailability. Another advantage is its unique structure, which makes it an interesting compound for studying cellular signaling and gene expression. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan. One area of interest is its potential use as a drug delivery system, particularly for hydrophobic drugs. Another area of research is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to better understand its mechanism of action and cellular targets.

Scientific Research Applications

1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to encapsulate hydrophobic drugs.

properties

IUPAC Name

(4Z)-1,3,3a,6,7,8,9,10,11,12,13,13a-dodecahydrocyclododeca[c]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-2-4-6-8-10-14-12-15-11-13(14)9-7-5-3-1/h7,9,13-14H,1-6,8,10-12H2/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPBNXSJUXIDLT-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC2COCC2C=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCC2COCC2/C=C\CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan

CAS RN

40785-62-4
Record name Muscogene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclododeca[c]furan, 1,3,3a,4,5,6,7,8,9,10,11,13a-dodecahydro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,3a,4,5,6,7,8,9,10,11,13a-dodecahydrocyclododeca[c]furan
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